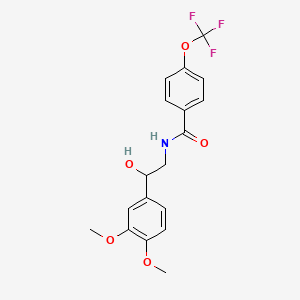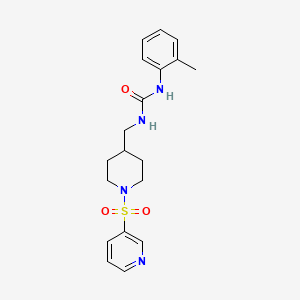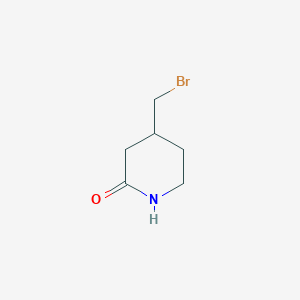
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, also known as TFB-TBOA, is a potent inhibitor of glutamate transporters. This compound has been widely studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Scientific Research Applications
Environmental Science Applications
- Degradation and Environmental Behavior : The study by Qutob et al. (2022) focuses on advanced oxidation processes (AOPs) for the treatment of acetaminophen in aqueous media, leading to various kinetics, mechanisms, and by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022). Although not directly related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, this research indicates the potential environmental impact and degradation pathways of complex organic compounds, suggesting the importance of understanding such mechanisms for related benzamides.
Medical and Pharmaceutical Applications
- Neurotoxicity and Endocrine Disruption : Dingemans et al. (2011) reviewed the toxicological effects of polybrominated diphenyl ethers (PBDEs) and their metabolites on the nervous system, highlighting mechanisms of neurotoxicity that may be relevant to structurally related benzamides (Dingemans, van den Berg, & Westerink, 2011). This study underscores the potential risks associated with exposure to compounds bearing structural similarity to PBDEs, including benzamides with halogenated and ether functionalities.
Materials Science and Chemical Engineering Applications
- Flame Retardants and Emerging Contaminants : The research by Hsu et al. (2018) on non-PBDE halogenated fire retardants explores new brominated fire retardants and dechlorane plus (DP) in indoor environments, reflecting on their ubiquity and potential health impacts (Hsu et al., 2018). While N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide is not a flame retardant, the study provides context on the environmental persistence and bioaccumulation concerns of structurally complex benzamides and related compounds.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO5/c1-25-15-8-5-12(9-16(15)26-2)14(23)10-22-17(24)11-3-6-13(7-4-11)27-18(19,20)21/h3-9,14,23H,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICCMGZXNXLFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)


![N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2695165.png)
![(Z)-ethyl 2-methyl-5-oxo-4-(((pyridin-2-ylmethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2695166.png)
![1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2695167.png)







![4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2695179.png)